what is y-Oxo-1-pyrenebutanoic Acid-13C4
what is y-Oxo-1-pyrenebutanoic Acid-13C4
An In-depth Technical Guide to γ-Oxo-1-pyrenebutanoic Acid-¹³C₄
Introduction
γ-Oxo-1-pyrenebutanoic acid-¹³C₄ is a stable isotope-labeled derivative of γ-oxo-1-pyrenebutanoic acid, a metabolite of the polycyclic aromatic hydrocarbon (PAH) pyrene. PAHs are a class of ubiquitous environmental pollutants formed during the incomplete combustion of organic materials.[1][2] Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties.[3][4] Consequently, biomonitoring of PAH exposure is crucial for assessing human health risks.[5][6]
This technical guide provides a comprehensive overview of γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, its critical role as an internal standard in analytical methodologies, detailed experimental protocols, and the interpretation of mass spectrometry data.
The Significance of Isotopic Labeling in PAH Analysis
In the quantitative analysis of trace-level analytes in complex biological matrices such as urine and serum, the use of a stable isotope-labeled internal standard is considered the gold standard.[7][8] γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ serves this purpose for the quantification of its unlabeled counterpart. The incorporation of four ¹³C atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte by mass spectrometry.
The key advantages of using a ¹³C-labeled internal standard like γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ over deuterated standards include:
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No Isotopic Exchange: ¹³C labels are not susceptible to hydrogen-deuterium exchange, which can occur with deuterated standards, leading to inaccuracies in quantification.[1]
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Co-elution: As the physicochemical properties of the ¹³C₄-labeled and unlabeled compounds are nearly identical, they co-elute during chromatographic separation. This ensures that any matrix effects, such as ion suppression or enhancement, are experienced equally by both the analyte and the internal standard, leading to more accurate and precise quantification.[9]
Physicochemical Properties
A thorough understanding of the physicochemical properties of γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ is essential for its effective use in analytical applications.
| Property | Value | Source |
| Chemical Formula | C₁₆¹³C₄H₁₄O₃ | [10][11] |
| Molecular Weight | 306.29 g/mol | [10][11] |
| Appearance | Solid (likely light brown powder) | [12] |
| Melting Point (unlabeled) | 184 °C (decomposes) | [13] |
| Solubility | Soluble in ethanol, ether, benzene, and toluene; slightly soluble in carbon tetrachloride; almost insoluble in water. | [3] |
Note: Some properties are for the unlabeled analog and are expected to be very similar for the ¹³C₄-labeled compound.
Chemical Structure
The structure of γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ consists of a pyrene core attached to a butanoic acid chain via a keto group. The four ¹³C atoms are typically incorporated into the pyrene ring structure.
Caption: Chemical structure of γ-Oxo-1-pyrenebutanoic Acid-¹³C₄.
Application as an Internal Standard in Mass Spectrometry
The primary application of γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ is as an internal standard for the quantitative analysis of its unlabeled analog in biological and environmental samples using isotope dilution mass spectrometry (IDMS).[1][10] This technique is widely employed in biomonitoring studies to assess human exposure to pyrene.[14][15]
The Principle of Isotope Dilution Mass Spectrometry
IDMS is a highly accurate and precise analytical technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample prior to any sample preparation steps. The ratio of the signal intensity of the native analyte to the labeled internal standard is then measured by mass spectrometry. Because the analyte and the internal standard behave almost identically during extraction, cleanup, and ionization, any sample loss or matrix effects will affect both compounds equally, and the ratio will remain constant. This allows for very accurate quantification of the analyte in the original sample.
Experimental Workflow
A typical workflow for the analysis of γ-oxo-1-pyrenebutanoic acid in a biological matrix (e.g., urine) using γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ as an internal standard is outlined below.
Caption: A typical experimental workflow for the quantification of γ-oxo-1-pyrenebutanoic acid.
Experimental Protocol: Quantification in Urine by LC-MS/MS
This section provides a detailed, step-by-step methodology for the quantification of γ-oxo-1-pyrenebutanoic acid in human urine.
1. Sample Preparation
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1.1. Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1 mL of urine into a clean polypropylene tube.
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1.2. Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 1 µg/mL solution) of γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ in a suitable solvent (e.g., methanol) to each urine sample, calibrator, and quality control sample.
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1.3. Enzymatic Hydrolysis: Since many metabolites are excreted as glucuronide or sulfate conjugates, enzymatic hydrolysis is necessary to liberate the free form.[14] Add 500 µL of a β-glucuronidase/arylsulfatase solution in a suitable buffer (e.g., sodium acetate buffer, pH 5.0) to each sample.
-
1.4. Incubation: Vortex the samples and incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis.
-
1.5. Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a C18 cartridge) with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
1.6. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis
-
2.1. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
2.2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C₄-labeled internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| γ-Oxo-1-pyrenebutanoic Acid | 301.1 | Predicted based on fragmentation |
| γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ | 305.1 | Predicted based on fragmentation |
Note: The exact MRM transitions should be optimized empirically.
Interpretation of Mass Spectrometry Data
Accurate interpretation of the mass spectrometry data is crucial for reliable quantification.
Expected Mass Shift
The molecular weight of γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ is 306.29 g/mol , while the unlabeled analog is 302.32 g/mol .[10] This mass difference of 4 Da is readily resolved by modern mass spectrometers. In negative ion mode ESI, the precursor ions would be observed at m/z 301.1 for the unlabeled compound and m/z 305.1 for the ¹³C₄-labeled internal standard.
Fragmentation Pattern
The fragmentation of γ-oxo-1-pyrenebutanoic acid in the mass spectrometer is expected to occur at the butanoic acid chain. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the keto and carboxylic acid groups.
Caption: Predicted fragmentation pathway of γ-oxo-1-pyrenebutanoic acid in negative ion mode.
For the ¹³C₄-labeled internal standard, the fragment ions containing the pyrene ring will be shifted by 4 Da. This allows for specific monitoring of both the analyte and the internal standard without cross-talk.
Conclusion
γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ is an indispensable tool for the accurate and precise quantification of the pyrene metabolite γ-oxo-1-pyrenebutanoic acid in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for biomonitoring human exposure to pyrene, a key polycyclic aromatic hydrocarbon. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working in the fields of environmental health, toxicology, and drug metabolism.
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